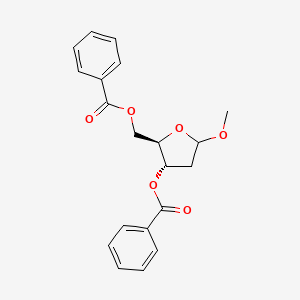

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

Description

Properties

IUPAC Name |

[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXOZQTBMQUJG-MYFVLZFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a protected derivative of 2-deoxyribose, a critical component of deoxyribonucleic acid (DNA). This compound serves as a key intermediate in the chemical synthesis of various nucleoside analogues, which are fundamental in the development of antiviral and anticancer therapeutic agents. Its protected hydroxyl groups at the C3 and C5 positions and the methoxy group at the anomeric C1 position allow for regioselective modifications, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and its primary application in the synthesis of 2'-deoxynucleosides.

Chemical Properties and Characterization

While specific experimental data for this compound is not extensively available in public databases, its properties can be inferred from closely related and well-characterized analogues. It is expected to be a stable, crystalline solid under standard conditions.

Table 1: Physicochemical and Spectral Data of this compound and Related Analogues

| Property | This compound (Predicted) | 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose | 2-Deoxy-3,5-di-O-benzoylribofuranose |

| Molecular Formula | C₂₀H₂₀O₆ | C₂₁H₂₀O₇ | C₁₉H₁₈O₆ |

| Molecular Weight | 356.37 g/mol | 384.38 g/mol [1] | 342.34 g/mol [2] |

| CAS Number | Not readily available | 2155800-38-5[1] | 112137-63-0[2] |

| Appearance | White to off-white crystalline solid | - | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | - | - |

| ¹H NMR (CDCl₃, ppm) | δ ~7.9-8.1 (m, 4H, Ar-H), ~7.3-7.6 (m, 6H, Ar-H), ~5.4 (m, 1H, H-3), ~5.0 (m, 1H, H-1), ~4.5-4.7 (m, 3H, H-4, H-5a, H-5b), ~3.4 (s, 3H, OCH₃), ~2.3-2.6 (m, 2H, H-2a, H-2b) | - | - |

| ¹³C NMR (CDCl₃, ppm) | δ ~166 (C=O), ~133-128 (Ar-C), ~105 (C-1), ~80 (C-4), ~75 (C-3), ~64 (C-5), ~55 (OCH₃), ~38 (C-2) | - | - |

Note: Predicted NMR data is based on the analysis of related structures and standard chemical shift values. Actual experimental data may vary.

Synthesis Protocol

The synthesis of this compound can be achieved from 2-deoxy-D-ribose through a two-step protection process. The following is a detailed, representative experimental protocol.

Step 1: Benzoylation of 2-Deoxy-D-ribose

This step involves the protection of the primary (C5) and secondary (C3) hydroxyl groups of 2-deoxy-D-ribose using benzoyl chloride.

-

Materials: 2-Deoxy-D-ribose, Pyridine (anhydrous), Benzoyl chloride, Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator.

-

Procedure:

-

Dissolve 2-deoxy-D-ribose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product (2-deoxy-3,5-di-O-benzoylribofuranose) by column chromatography on silica gel.

-

Step 2: Methoxylation of the Anomeric Carbon

The anomeric hydroxyl group of the dibenzoylated sugar is then converted to a methoxy group.

-

Materials: 2-Deoxy-3,5-di-O-benzoylribofuranose, Anhydrous methanol, Acetyl chloride or a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf), Anhydrous DCM, Triethylamine, Magnetic stirrer, Inert atmosphere setup.

-

Procedure:

-

Dissolve the purified 2-deoxy-3,5-di-O-benzoylribofuranose in anhydrous dichloromethane and anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a catalytic amount of acetyl chloride or a Lewis acid.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography.

-

Caption: Synthetic pathway for this compound.

Application in Nucleoside Synthesis

The primary utility of this compound lies in its role as a glycosyl donor for the synthesis of 2'-deoxynucleosides. The methoxy group at the anomeric position acts as a leaving group in the presence of a Lewis acid, facilitating the formation of a glycosidic bond with a nucleobase.

General Glycosylation Protocol:

-

Materials: this compound, Silylated nucleobase (e.g., persilylated thymine), Lewis acid (e.g., TMSOTf), Anhydrous solvent (e.g., acetonitrile or DCM), Quenching solution (e.g., saturated sodium bicarbonate), Standard workup and purification reagents.

-

Procedure:

-

Dissolve the silylated nucleobase and this compound in an anhydrous solvent under an inert atmosphere.

-

Cool the mixture to the desired reaction temperature (often 0 °C to room temperature).

-

Add the Lewis acid catalyst dropwise.

-

Stir the reaction mixture and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with a suitable quenching agent.

-

Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.

-

Dry the organic phase, concentrate, and purify the protected nucleoside by column chromatography.

-

The benzoyl protecting groups can be subsequently removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final 2'-deoxynucleoside.

-

Caption: General scheme for the synthesis of 2'-deoxynucleosides.

Safety and Handling

As a biochemical reagent, standard laboratory safety precautions should be observed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate for the construction of modified 2'-deoxynucleosides. Its strategic protecting group pattern allows for efficient and controlled glycosylation reactions, which are crucial for the development of novel therapeutic agents. While detailed characterization data for this specific compound is sparse in the public domain, its properties and reactivity can be reliably inferred from closely related analogues. The synthetic and application protocols provided in this guide offer a solid foundation for researchers and scientists working in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, systematically named Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside, is a protected carbohydrate derivative that serves as a crucial building block in the synthesis of various biologically active molecules, particularly 2'-deoxynucleoside analogues. The benzoyl protecting groups at the C3 and C5 positions offer stability during synthetic transformations and can be selectively removed under controlled conditions. The methoxy group at the anomeric C1 position makes it a glycoside, and this functional group can be a precursor for the introduction of nucleobases in the synthesis of nucleosides. The deoxy function at the C2 position is a hallmark of the sugar moiety found in deoxyribonucleic acid (DNA). This guide provides a comprehensive overview of its structure, synthesis, and physicochemical properties.

Structure and Properties

The fundamental structure of this compound is based on a D-ribofuranose ring. The key structural features are:

-

A furanose (five-membered) ring.

-

A deoxy group at the C2 position.

-

Benzoyl ester groups at the C3 and C5 positions.

-

A methoxy group at the anomeric C1 position, which can exist as either the α- or β-anomer.

The presence of the bulky benzoyl groups significantly influences the conformation of the furanose ring and the overall stereochemistry of the molecule.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside |

| CAS Number | 108647-88-7 |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-1 | ~5.0-5.2 | C1 | ~105-108 |

| H-2 | ~2.3-2.7 | C2 | ~38-42 |

| H-3 | ~5.4-5.6 | C3 | ~74-77 |

| H-4 | ~4.4-4.6 | C4 | ~82-85 |

| H-5, H-5' | ~4.5-4.8 | C5 | ~63-66 |

| OCH₃ | ~3.3-3.5 | OCH₃ | ~55-57 |

| Benzoyl-H | ~7.3-8.1 | Benzoyl-C=O | ~165-167 |

| Benzoyl-C | ~128-134 |

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that tyically starts from a readily available sugar, such as 2-deoxy-D-ribose. The general synthetic strategy involves the protection of the hydroxyl groups to allow for selective modification at other positions. While a specific published protocol for this exact molecule is not available, a representative procedure can be adapted from the synthesis of similar 2-deoxy-ribofuranosides.

Representative Synthetic Workflow

The logical flow for the synthesis of this compound is outlined in the diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methods for the synthesis of protected 2-deoxy-ribosides and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Methyl 2-deoxy-D-ribofuranoside

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-deoxy-D-ribose (1 equivalent) in anhydrous methanol.

-

Acid Catalysis: Cool the solution in an ice bath and add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin). Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl 2-deoxy-D-ribofuranoside as a syrup. This crude product is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude methyl 2-deoxy-D-ribofuranoside (1 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.

-

Benzoylation: Add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

-

Work-up: Quench the reaction by the slow addition of ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield this compound as a solid or viscous oil.

Applications in Drug Development

As a key intermediate, this compound is instrumental in the synthesis of a wide range of 2'-deoxynucleoside analogues. These analogues are of significant interest in the development of antiviral and anticancer therapies. The general pathway for its utilization is depicted below.

Caption: General scheme for the synthesis of 2'-deoxynucleoside analogues.

The strategic placement of the benzoyl protecting groups allows for the crucial glycosylation reaction, where a nucleobase is coupled to the C1 position of the sugar. Subsequent removal of the benzoyl groups yields the final deoxynucleoside analogue, which can then be evaluated for its biological activity.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined structure and the reactivity of its protecting groups make it an essential tool for medicinal chemists and researchers in the field of drug discovery. The protocols and data presented in this guide provide a solid foundation for the synthesis and characterization of this important compound, facilitating the development of novel therapeutic agents.

An In-depth Technical Guide to Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside is a pivotal synthetic intermediate in the field of medicinal chemistry, particularly in the development of nucleoside analogues. Its structure, derived from 2-deoxy-D-ribose, features hydroxyl groups at the 3 and 5 positions protected by benzoyl groups and a methyl ether at the anomeric (C1) position. This strategic protection renders it an ideal building block for the stereoselective synthesis of modified nucleosides, which are the cornerstones of many antiviral and anticancer therapies. This guide provides a comprehensive overview of its chemical identity, synthesis, and application in drug development.

Chemical Identity and Properties

The precise chemical name for this compound is Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside . The "D-erythro" descriptor specifies the stereochemistry at the chiral centers of the pentofuranose ring, corresponding to the naturally occurring D-ribose configuration. The molecule exists as an anomeric mixture (α and β), with the orientation of the methoxy group at C1 determining the specific anomer.

Table 1: Physicochemical Data

| Property | Value |

| IUPAC Name | Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside |

| CAS Number | 108647-88-7 |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol. |

Note: Specific values for melting point and optical rotation can vary depending on the anomeric ratio and purity.

Synthesis: Experimental Protocol

The synthesis of methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside is typically achieved through a two-step process starting from the commercially available 2-deoxy-D-ribose. The following protocol is a representative method.

Step 1: Fischer Glycosylation to form Methyl 2-deoxy-D-erythro-pentofuranoside

-

Reaction Setup: 2-deoxy-D-ribose is dissolved in anhydrous methanol. A catalytic amount of a strong acid, such as hydrogen chloride (generated in situ from acetyl chloride) or a sulfonic acid resin, is added.

-

Reaction Conditions: The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is neutralized with a base, such as sodium bicarbonate or an ion-exchange resin. The solvent is removed under reduced pressure to yield the crude methyl 2-deoxy-D-erythro-pentofuranoside as a mixture of anomers. This intermediate is often used in the next step without extensive purification.

Step 2: Benzoylation to yield Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside

-

Reaction Setup: The crude methyl 2-deoxy-D-erythro-pentofuranoside is dissolved in a suitable solvent, typically anhydrous pyridine, which also acts as a base. The solution is cooled in an ice bath.

-

Reaction Conditions: Benzoyl chloride is added dropwise to the cooled solution with stirring. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: The reaction mixture is quenched by the addition of water or ice. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Application in Nucleoside Synthesis: A Workflow for Antiviral Drug Development

The primary utility of methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside lies in its role as a glycosyl donor in the synthesis of 2'-deoxynucleoside analogues. The benzoyl protecting groups are stable under various reaction conditions but can be readily removed at a later stage. The methoxy group at the anomeric center can be activated and displaced by a nucleobase in a key step known as glycosylation.

A prominent example of this application is in the Vorbrüggen glycosylation reaction, a widely used method for the formation of the C-N glycosidic bond in nucleosides.

Diagram 1: Generalized Vorbrüggen Glycosylation Workflow

Caption: A schematic of the Vorbrüggen glycosylation reaction.

Experimental Protocol: Synthesis of 3',5'-di-O-benzoyl-thymidine

-

Preparation of the Silylated Base: The nucleobase (e.g., thymine) is silylated to enhance its solubility and nucleophilicity. This is typically achieved by refluxing with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate.

-

Glycosylation Reaction: Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside and the silylated nucleobase are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile). A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) is added, and the reaction is stirred at an appropriate temperature (often elevated) until completion as monitored by TLC.

-

Work-up and Purification: The reaction is quenched and worked up in a similar manner to the benzoylation step. The resulting protected nucleoside is purified by column chromatography.

-

Deprotection: The benzoyl groups are removed by treatment with a base, such as sodium methoxide in methanol, to yield the final 2'-deoxynucleoside.

This synthetic route allows for the efficient and stereocontrolled production of a wide range of nucleoside analogues, which can then be further modified or tested for their biological activity in the development of new therapeutic agents.

Conclusion

Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its well-defined structure and the strategic placement of protecting groups make it an essential tool for the construction of complex nucleoside analogues. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this compound effectively in the pursuit of novel therapeutics.

An In-Depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and its Role in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of modified nucleosides for drug development and biomedical research. Due to the limited availability of a specific CAS number for this exact compound, this guide will focus on its closely related and well-documented analog, Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside , for which a significant body of experimental data exists. The structural and chemical similarities between the benzoyl and p-toluoyl protecting groups make this a relevant and instructive substitute for understanding the synthesis, characterization, and application of this class of compounds.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranoside |

| CAS Number | 4330-34-1[1] |

| Molecular Formula | C22H24O6 |

| Molecular Weight | 384.42 g/mol |

| Appearance | Oil to Pale Beige Sticky Solid[1] |

| Storage Temperature | -20°C[1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[1] |

Synthesis and Experimental Protocols

The synthesis of methyl 2-deoxy-3,5-di-O-aroyl-D-ribofuranosides is a critical step in the production of 2'-deoxynucleoside analogs, which are fundamental components of many antiviral and anticancer drugs. The general strategy involves the protection of the hydroxyl groups at the C3 and C5 positions of a 2-deoxyribose derivative, followed by the introduction of a methyl group at the anomeric C1 position.

A common and versatile precursor for this synthesis is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, often referred to as "Hoffer's chlorosugar".[2] This intermediate can be reacted with an alcohol in the presence of a suitable promoter to yield the desired 1-alkoxy derivative.

General Experimental Protocol for the Synthesis of Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside

This protocol is a generalized procedure based on common methods for glycosylation of 2-deoxy sugars.

Materials:

-

1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (Hoffer's chlorosugar) (1 equivalent)

-

Anhydrous Methanol (excess)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Silver carbonate (Ag2CO3) or other suitable promoter (e.g., silver triflate)

-

Molecular sieves (4 Å), activated

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose and activated 4 Å molecular sieves.

-

Add anhydrous dichloromethane, followed by anhydrous methanol.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add silver carbonate to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside as a mixture of α and β anomers.

Role in Drug Development: Synthesis of Nucleoside Analogs

Protected 2-deoxyribose derivatives like this compound are crucial building blocks for the synthesis of 2'-deoxynucleoside analogs. These analogs, where either the nucleobase or the sugar moiety is modified, are a cornerstone of antiviral and anticancer therapies. The primary role of the protected ribose is to serve as an electrophile in a glycosylation reaction with a nucleobase.

The most common method for this is the Vorbrüggen glycosylation , which involves the reaction of a silylated nucleobase with a protected sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4).

Logical Workflow: Synthesis of a 2'-Deoxynucleoside Analog

The following diagram illustrates the general workflow for the synthesis of a 2'-deoxynucleoside analog using a protected 2-deoxyribose derivative.

This workflow highlights the key stages in the synthesis, starting from the preparation of the activated sugar (glycosyl donor) and the silylated nucleobase, followed by the crucial glycosylation step, and concluding with the removal of the protecting groups to yield the final nucleoside analog.

Conclusion

This compound and its analogs are indispensable intermediates in medicinal chemistry and drug discovery. A thorough understanding of their synthesis, properties, and reactivity is essential for researchers and scientists working on the development of novel nucleoside-based therapeutics. While the specific compound of interest may lack extensive documentation, the principles of its synthesis and application can be effectively understood through the study of closely related and well-characterized analogs. The experimental protocols and workflows provided in this guide serve as a foundational resource for the synthesis and utilization of this important class of molecules.

References

An In-depth Technical Guide to the Anomeric Configuration of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomeric configuration of 1-methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues. A thorough understanding of its stereochemistry is crucial for the rational design and development of novel therapeutics. This document details the synthesis, purification, and characterization of the α and β anomers of this compound, with a particular focus on the spectroscopic techniques used to unequivocally determine their anomeric configurations.

Introduction

This compound exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the methoxy group at the anomeric center (C1). The selective synthesis and characterization of each anomer are critical for their application in the stereospecific synthesis of 2'-deoxynucleosides, which are fundamental components of DNA and are widely used as antiviral and anticancer agents. The anomeric configuration significantly influences the biological activity of the final nucleoside analogue.

Synthesis and Stereochemical Control

The synthesis of this compound typically proceeds from 2-deoxy-D-ribose. The synthetic pathway involves the protection of the hydroxyl groups at positions 3 and 5 with benzoyl groups, followed by the introduction of the methoxy group at the anomeric center. The stereochemical outcome of the methoxylation step is highly dependent on the reaction conditions.

A general synthetic workflow is outlined below:

Figure 1: General synthetic workflow for the preparation of the α and β anomers of this compound.

Stereocontrol during the glycosylation reaction is a key challenge. The formation of the α or β anomer can be influenced by factors such as the nature of the anomeric leaving group, the solvent, the temperature, and the presence of a participating group at the C2 position. In the case of 2-deoxyribosides, the absence of a participating group at C2 often leads to the formation of anomeric mixtures.

Experimental Protocols

General Procedure for the Synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside

A solution of 3,5-di-O-benzoyl-2-deoxy-D-ribofuranosyl halide (1 equivalent) in anhydrous dichloromethane is cooled to 0 °C. Anhydrous methanol (1.2 equivalents) and a silver salt promoter (e.g., silver carbonate or silver triflate, 1.1 equivalents) are added sequentially. The reaction mixture is stirred in the dark at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The mixture is then filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue, an anomeric mixture of the α and β-methyl glycosides, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure α and β anomers.

Anomeric Configuration Determination

The definitive assignment of the anomeric configuration of this compound relies primarily on ¹H NMR spectroscopy. The key diagnostic parameters are the chemical shift (δ) of the anomeric proton (H-1) and the magnitude of the vicinal coupling constant between the anomeric proton and the proton at C2 (³J(H1, H2)).

¹H NMR Spectroscopic Analysis

The general rules for distinguishing between α and β anomers of furanosides are as follows:

-

Chemical Shift of H-1: The anomeric proton of the α-anomer is typically observed at a lower field (higher δ value) compared to the β-anomer. This is attributed to the anomeric effect, where the axial orientation of the methoxy group in the α-anomer leads to a deshielding of the equatorial anomeric proton.

-

Coupling Constant ³J(H1, H2): The magnitude of the ³J(H1, H2) coupling constant is dependent on the dihedral angle between H-1 and H-2, as described by the Karplus equation.

-

For the α-anomer , the H-1 and H-2 protons are in a cis relationship, resulting in a larger coupling constant, typically in the range of 4-7 Hz.

-

For the β-anomer , the H-1 and H-2 protons are in a trans relationship, leading to a smaller coupling constant, usually between 1-3 Hz.

-

The logical relationship for anomeric assignment is depicted in the following diagram:

Figure 2: Logic diagram for the assignment of anomeric configuration based on ¹H NMR data.

Quantitative ¹H NMR Data

The following table summarizes the expected ¹H NMR data for the anomeric protons of this compound.

| Anomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (³J(H1, H2), Hz) |

| α | H-1 | ~5.2 - 5.4 | Doublet of doublets | ~4 - 7 |

| β | H-1 | ~5.0 - 5.2 | Doublet | ~1 - 3 |

Table 1: Expected ¹H NMR Spectroscopic Data for the Anomeric Protons of this compound.

Conclusion

The anomeric configuration of this compound can be reliably determined using ¹H NMR spectroscopy. The chemical shift of the anomeric proton and the magnitude of the ³J(H1, H2) coupling constant are the most definitive parameters for distinguishing between the α and β anomers. The ability to synthesize and characterize the pure anomers of this compound is essential for its use in the stereocontrolled synthesis of biologically active 2'-deoxynucleoside analogues, making this a critical area of study for researchers in medicinal chemistry and drug development.

The Role of Benzoyl Protecting Groups in Ribofuranose Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, particularly in the synthesis of ribonucleosides, oligonucleotides, and other glycoconjugates, the strategic use of protecting groups is fundamental. D-Ribofuranose, the carbohydrate backbone of RNA, presents a unique challenge due to its multiple hydroxyl groups with similar reactivities.[1] The benzoyl (Bz) group has emerged as a cornerstone protecting group in this domain, offering a robust yet removable shield for hydroxyl and exocyclic amino functionalities. Its influence extends beyond simple protection, playing a critical role in directing stereochemical outcomes and modulating reactivity during complex synthetic sequences. This technical guide provides a comprehensive overview of the function, application, and critical considerations of the benzoyl protecting group in the chemistry of ribofuranose.

Core Functions of the Benzoyl Group in Ribofuranose Chemistry

The primary role of the benzoyl group is to temporarily mask reactive hydroxyl groups on the ribofuranose ring and the exocyclic amino groups of nucleobases to prevent undesired side reactions during synthesis.[2][3] This protection is crucial for achieving high yields and purity in the final product. Beyond this fundamental role, the benzoyl group serves several other key functions:

-

Stereodirecting Group: The benzoyl group, particularly when placed at the C2 position of the ribofuranose ring, can dictate the stereochemical outcome of glycosylation reactions through a mechanism known as neighboring group participation.[4][5] This leads to the preferential formation of 1,2-trans glycosidic linkages, which is essential for the synthesis of β-ribonucleosides.[6][7]

-

Reactivity Modulation: As an electron-withdrawing group, the benzoyl ester has a "disarming" effect on the glycosyl donor.[8][9] This reduces the reactivity of the donor, making glycosylation reactions slower but often more controlled.[8] This property can be exploited in strategic, sequential glycosylation reactions.

-

Enhanced Stability: Benzoyl esters are generally more stable than other acyl protecting groups, such as acetyl groups, to both acidic and basic conditions, providing a wider window of compatibility with various reaction conditions.[10]

-

Crystallinity: Benzoylated intermediates are often crystalline, which can facilitate purification by recrystallization.

| Advantages | Disadvantages |

| Provides robust protection for hydroxyl and exocyclic amino groups.[2][] | "Disarming" effect can lead to lower reactivity and slower glycosylation reactions.[8] |

| Excellent stereodirecting capabilities via neighboring group participation, yielding 1,2-trans products.[4] | Harsher conditions may be required for deprotection compared to more labile groups.[9] |

| Generally stable to a wide range of reaction conditions, including mild acid and base.[9][10] | Potential for acyl migration between adjacent hydroxyl groups, especially under basic or acidic conditions.[12][13] |

| Benzoylated compounds are often crystalline, aiding in purification. | Can be susceptible to removal under strongly basic conditions used for deprotection of other groups.[2] |

| Well-established and extensively documented in nucleoside and oligosaccharide synthesis.[14][15] | In some cases, orthoester formation can be a competing side reaction during glycosylation.[4] |

Neighboring Group Participation in Glycosylation

One of the most significant roles of the 2-O-benzoyl group in ribofuranose chemistry is its ability to control the stereoselectivity of glycosylation reactions. When a 2-O-benzoylated ribofuranosyl donor is activated, the carbonyl oxygen of the benzoyl group can attack the anomeric center, forming a cyclic dioxolenium ion intermediate.[4][6][7] This intermediate shields the α-face of the ribofuranose ring, forcing the incoming nucleophile (glycosyl acceptor) to attack from the β-face. This results in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage (a β-linkage in the case of ribose).[16]

References

- 1. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 8. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 12. d-nb.info [d-nb.info]

- 13. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues with therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Properties

This compound is a protected derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The strategic placement of methoxy and benzoyl protecting groups makes it a stable and versatile building block in organic synthesis, particularly for the preparation of modified nucleosides that are not readily accessible from natural sources.

While specific experimental data for the title compound is not extensively available in public literature, data for a closely related chlorinated analog, 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS No. 99886-53-0), provides valuable insights. The properties of this analog are summarized in the table below. It is important to note that the physicochemical properties of the title compound may differ due to the absence of chlorine atoms on the benzoyl rings.

Table 1: Physicochemical Properties of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS No. 99886-53-0)

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈Cl₂O₆ | [1][2] |

| Molecular Weight | 425.26 g/mol | [1][2] |

| Appearance | Off-white powder | [1][2] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a readily available sugar, such as D-ribose. A general synthetic strategy is outlined below. It is important to consult detailed literature procedures for specific reaction conditions and purification methods.

A plausible synthetic route can be adapted from methodologies reported for similar 2-deoxyribofuranoside derivatives. One such relevant procedure is the synthesis of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose, which starts from 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose.

General Synthetic Workflow:

Caption: A generalized synthetic workflow for the preparation of the target compound.

Representative Experimental Protocol (Adapted from the synthesis of a related compound):

Step 1: Preparation of 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride from 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose

To a solution of 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose (15.94 g) in a mixture of glacial acetic acid (60 mL), anhydrous chloroform (30 mL), and anhydrous dioxane (30 mL), acetyl chloride (0.87 g) is added. Gaseous HCl (11.5 g) is then slowly passed through the stirred solution while maintaining the temperature between 13 and 15 °C. During this process, the product, 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride, gradually crystallizes and precipitates. After the addition of HCl is complete, the reaction mixture is stirred for an additional 20 minutes at 12 °C. The product is collected by filtration, washed with anhydrous hexane (20 mL), and dried to yield a white powder.

Note: This protocol is for a related chlorinated compound and would require modification for the synthesis of the non-chlorinated target molecule. Key modifications would include starting with the non-chlorinated benzoylated precursor.

Biological Significance and Applications

Derivatives of 2-deoxyribose are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The modification of the sugar moiety can lead to nucleoside analogs that act as chain terminators in DNA or RNA synthesis or as inhibitors of key enzymes involved in nucleotide metabolism.

The title compound, this compound, serves as a crucial intermediate in the synthesis of these biologically active nucleoside analogs. The methoxy group at the anomeric position can be readily displaced by a variety of nucleobases to generate the desired nucleosides. The benzoyl protecting groups at the 3- and 5-positions are stable under various reaction conditions and can be efficiently removed in the final steps of a synthetic sequence.

The chlorinated analog, 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose, is utilized in research focused on:

-

Antiviral Drug Development: As a key intermediate for synthesizing antiviral agents, particularly those targeting RNA viruses.[1][2]

-

Anticancer Therapies: In the development of novel anticancer drugs that can target tumor growth.[1][2]

-

Biochemical Research: As a tool to study nucleoside metabolism and enzyme interactions.[1][2]

The structural similarity of the title compound suggests its utility in similar research and development endeavors.

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between the starting material, key intermediates, and the final application of the target compound in drug discovery.

Caption: Logical flow from synthesis to application in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While detailed physicochemical data for this specific compound remains to be fully elucidated in publicly accessible literature, information from closely related analogs provides a strong foundation for its handling, characterization, and application. This guide serves as a starting point for researchers and encourages further investigation into the precise properties and synthetic methodologies for this important building block.

References

Analysis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physicochemical properties and analytical methodologies related to the protected monosaccharide, 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose. This compound serves as a key intermediate in the synthesis of various nucleoside analogues and other carbohydrate-based molecules of interest in pharmaceutical and biotechnological research. Due to the absence of a publicly available, experimentally determined melting point for this specific compound in the searched scientific literature and chemical databases, this guide will focus on the general experimental protocol for determining the melting point of crystalline organic compounds of this nature and will outline a logical workflow for its characterization.

Data Presentation

A specific melting point for this compound could not be retrieved from the available scientific literature and chemical databases. For novel or synthesized batches of this compound, experimental determination is required. The table below is structured to accommodate such empirical data.

| Physicochemical Property | Value |

| Melting Point (°C) | Data not available |

| Molecular Formula | C₂₂H₂₂O₆ |

| Molecular Weight | 382.41 g/mol |

| Appearance | Expected to be a crystalline solid |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid such as this compound is a critical indicator of its purity. The following is a standardized protocol for its determination using a capillary melting point apparatus.

Objective: To determine the melting range of a solid sample.

Materials:

-

This compound (dry, powdered sample)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will depress the melting point.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate to quickly approach the expected melting range. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

Once the approximate melting point is known, prepare a new sample and heat rapidly to a temperature approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

-

-

Purity Assessment:

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a carbohydrate intermediate like this compound.

Caption: Workflow for Synthesis and Characterization.

This guide provides a foundational understanding of the analytical approach to characterizing this compound. While a specific melting point is not currently documented in accessible literature, the provided protocol offers a standardized method for its empirical determination, a crucial step for any research or development involving this compound.

An In-depth Technical Guide on the Solubility of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in nucleoside synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous benzoylated and methoxylated ribofuranose derivatives to predict its solubility profile. Furthermore, it outlines detailed experimental protocols for precise solubility determination and visualizes a relevant synthetic workflow.

Predicted Solubility Profile

The solubility of this compound is predicted based on the general characteristics of protected monosaccharides. The presence of two bulky, nonpolar benzoyl groups and a methoxy group, combined with the deoxy nature of the sugar, significantly reduces its polarity compared to unprotected ribose. This structural modification dictates its solubility in various laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Family | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large nonpolar surface area from the benzoyl groups and the lack of multiple hydroxyl groups for hydrogen bonding limit solubility in highly polar, protic solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate the ester and ether functionalities of the molecule without the unfavorable interactions associated with water. Synthesis procedures for similar compounds frequently utilize these solvents. |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | While the molecule has significant nonpolar character, the polarity of the methoxy and ester groups may limit solubility in purely nonpolar hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are essential. The following protocols are widely accepted for determining the solubility of small molecules in drug discovery and development.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) to allow the solution to reach equilibrium. This typically requires 24 to 72 hours.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve of known concentrations.

-

Calculate the solubility in units such as mg/mL or µM.

Method 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery for rapid screening of a large number of compounds.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well filter plates

-

96-well collection plates

-

Automated liquid handler (optional)

-

Plate reader (UV-Vis or nephelometry) or LC-MS/MS system

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the concentrated DMSO stock solution of the compound to the buffer in each well. The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its effect on solubility.

-

Mix the plate for a set period (e.g., 1-2 hours) at room temperature. During this time, the compound may precipitate if its solubility limit is exceeded.

-

Filter the solutions through the 96-well filter plate into a collection plate.

-

Analyze the concentration of the compound in the filtrate using a suitable analytical technique such as UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS/MS.

-

The measured concentration represents the kinetic solubility under the assay conditions.

Visualization of a Relevant Synthetic Workflow

The solubility of this compound is a critical parameter during its synthesis and purification. The following diagram illustrates a generalized workflow for the preparation of such a protected deoxyribofuranose derivative, highlighting the stages where solubility is important.

Caption: Generalized synthetic workflow for a protected deoxyribofuranose.

This workflow illustrates that the solubility of the intermediates and the final product in the reaction and purification solvents is crucial for achieving high yields and purity. For instance, the product's solubility in a mixture of hexane and ethyl acetate allows for its separation from byproducts using column chromatography.

Methodological & Application

Synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose from D-Ribose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. The protocol outlines a multi-step synthetic route starting from the readily available D-ribose. The methodologies described are based on established chemical transformations and are intended to provide a reproducible and scalable procedure for laboratory and potential pilot-plant applications.

Overall Synthetic Strategy

The synthesis of this compound from D-ribose is a multi-step process that can be broadly divided into three key stages:

-

Deoxygenation of D-Ribose: The initial and most critical step involves the removal of the hydroxyl group at the C-2 position of D-ribose to form 2-deoxy-D-ribose. This is typically achieved through a series of protection, activation, and reduction steps.

-

Formation of the Methyl Glycoside: The anomeric hydroxyl group of 2-deoxy-D-ribose is then converted to a methyl ether (methoxy group) via a glycosylation reaction with methanol under acidic conditions. This step yields methyl 2-deoxy-D-ribofuranoside.

-

Selective Benzoylation: Finally, the primary (C-5) and secondary (C-3) hydroxyl groups of the methyl 2-deoxy-D-ribofuranoside are selectively protected with benzoyl groups to yield the target compound, this compound.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic route from D-Ribose to the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Deoxy-D-ribose from D-Ribose

This procedure is adapted from a method involving the formation of a glycal intermediate followed by hydration.

Materials:

-

D-Ribose

-

Pyridine

-

Acetic Anhydride

-

Hydrogen Bromide (HBr) in Acetic Acid

-

Zinc dust

-

Sodium Acetate

-

Acetic Acid

-

Water

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Protocol:

-

Acetylation of D-Ribose: In a round-bottom flask, dissolve D-ribose in pyridine. Cool the solution in an ice bath and slowly add acetic anhydride. Stir the mixture at room temperature overnight.

-

Formation of Acetobromo-D-ribose: To the crude acetylated ribose, add a solution of hydrogen bromide in acetic acid. Stir the reaction mixture at room temperature for 2 hours.

-

Reductive Elimination to form Tri-O-acetyl-D-arabinal: To the solution of acetobromo-D-ribose, add a mixture of zinc dust and sodium acetate in acetic acid and water. Stir the reaction vigorously. The reaction is exothermic and should be monitored.

-

Hydration of the Glycal: After the reaction is complete, filter the mixture to remove excess zinc. To the filtrate, add water and heat the mixture to effect hydrolysis of the acetyl groups and hydration of the double bond.

-

Work-up and Purification: Neutralize the reaction mixture with sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-deoxy-D-ribose. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 2-deoxy-D-ribofuranoside

Materials:

-

2-Deoxy-D-ribose

-

Methanol

-

Amberlite IR-120 (H+) resin or other acidic catalyst

-

Triethylamine

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-deoxy-D-ribose in anhydrous methanol.

-

Acid Catalysis: Add a catalytic amount of Amberlite IR-120 (H+) resin to the solution.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes several hours.

-

Neutralization and Filtration: Once the reaction is complete, neutralize the acidic catalyst by adding triethylamine until the pH is neutral. Filter the reaction mixture to remove the resin.

-

Purification: Concentrate the filtrate under reduced pressure to obtain a syrup. The crude methyl 2-deoxy-D-ribofuranoside can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

Materials:

-

Methyl 2-deoxy-D-ribofuranoside

-

Pyridine (anhydrous)

-

Benzoyl Chloride

-

Dichloromethane (anhydrous)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Magnesium Sulfate (anhydrous)

Protocol:

-

Reaction Setup: Dissolve methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (approximately 2.2 equivalents) to the cooled solution while stirring. The dropwise addition helps to control the reaction temperature and improve selectivity.

-

Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, and then let it warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Extract the mixture with dichloromethane. Wash the organic layer sequentially with water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and experimental conditions.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | D-Ribose | Acetic Anhydride, HBr/AcOH, Zn | 2-Deoxy-D-ribose | 40-50 |

| 2 | 2-Deoxy-D-ribose | Methanol, Acidic Catalyst | Methyl 2-deoxy-D-ribofuranoside | 70-80 |

| 3 | Methyl 2-deoxy-D-ribofuranoside | Benzoyl Chloride, Pyridine | This compound | 60-70 |

Characterization Data

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used in this synthesis are hazardous and should be handled with care in a well-ventilated fume hood.

Application Notes and Protocols for the Benzoylation of 2-Deoxyribose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxyribose is a fundamental monosaccharide, a critical component of deoxyribonucleic acid (DNA). The strategic protection of its hydroxyl groups is a cornerstone in the synthesis of nucleoside analogues and other modified carbohydrate structures essential for drug discovery and development. Benzoylation, the process of introducing a benzoyl protecting group, offers a robust method to selectively shield the hydroxyl moieties of 2-deoxyribose. The resulting benzoylated sugar is a stable, crystalline intermediate, amenable to further chemical transformations. This document provides a detailed protocol for the benzoylation of 2-deoxy-D-ribose, yielding primarily 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose.

Reaction Principle

The benzoylation of 2-deoxyribose involves the reaction of its free hydroxyl groups with a benzoylating agent, typically benzoyl chloride, in the presence of a base such as pyridine. Pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct generated during the reaction. The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Experimental Protocol

Materials and Reagents

-

2-Deoxy-D-ribose

-

Benzoyl Chloride (BzCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-deoxy-D-ribose (1.0 equivalent) in anhydrous pyridine (approximately 10-15 mL per gram of sugar) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.

-

Addition of Benzoyl Chloride: While stirring, add benzoyl chloride (approximately 3.5 equivalents) dropwise to the cooled solution using a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up:

-

Once the reaction is complete, cool the mixture again in an ice bath and quench the excess benzoyl chloride by the slow addition of a small amount of water or ice.

-

Dilute the mixture with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used for elution. The fractions containing the desired product, as identified by TLC, are collected and combined.

-

-

Isolation and Characterization: Evaporate the solvent from the purified fractions to yield the 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose as a white solid or a viscous oil. The product can be further purified by recrystallization from a suitable solvent system like ethanol. Characterize the final product by NMR spectroscopy and mass spectrometry.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 2-Deoxy-D-ribose |

| Key Reagents | Benzoyl Chloride, Pyridine |

| Solvent | Pyridine, Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% |

Table 2: Spectroscopic Data for 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.2-8.2 ppm (m, aromatic protons of benzoyl groups), δ ~6.5 ppm (m, H-1), δ ~5.7 ppm (m, H-3), δ ~4.5-4.8 ppm (m, H-4, H-5a, H-5b), δ ~2.5-3.0 ppm (m, H-2a, H-2b) |

| ¹³C NMR (CDCl₃) | δ 165-167 ppm (C=O of benzoyl groups), δ ~128-134 ppm (aromatic carbons), δ ~98 ppm (C-1), δ ~70-80 ppm (C-3, C-4), δ ~64 ppm (C-5), δ ~35-40 ppm (C-2) |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₂₆H₂₂O₇Na [M+Na]⁺, found consistent with the expected molecular weight. A prominent fragment ion at m/z 105 corresponding to the benzoyl cation (C₆H₅CO⁺) is typically observed.[1] |

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used.

Experimental Workflow

Caption: Workflow for the benzoylation of 2-deoxyribose.

Conclusion

The provided protocol offers a reliable and reproducible method for the benzoylation of 2-deoxyribose, a critical transformation for the synthesis of modified nucleosides and other carbohydrate-based molecules. The use of benzoyl protecting groups provides stability and allows for selective manipulations at other positions of the sugar ring. The detailed procedure and expected data will be a valuable resource for researchers in synthetic organic chemistry and drug development.

References

Application Notes and Protocols for the Use of 2-Deoxy-3,5-di-O-benzoylribofuranose Derivatives in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2'-deoxynucleosides is a cornerstone of medicinal chemistry and drug development, with applications ranging from antiviral to anticancer therapies. A key challenge in this field is the stereoselective formation of the N-glycosidic bond. This document provides detailed application notes and protocols on the use of protected 2-deoxyribofuranose donors in glycosylation reactions, with a focus on the synthesis of 2'-deoxynucleosides.

While the direct use of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose as a glycosyl donor is not extensively documented in peer-reviewed literature, the corresponding glycosyl halide, 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride, is a widely used and versatile intermediate for this purpose. This glycosyl chloride can be prepared from various precursors and is a key component in established glycosylation methodologies such as the Vorbrüggen synthesis.

These notes will therefore focus on the preparation of this key glycosyl chloride intermediate and its subsequent application in Lewis acid-promoted N-glycosylation of nucleobases.

Core Applications

-

Synthesis of pyrimidine and purine 2'-deoxynucleosides: The primary application is the stereoselective synthesis of β-anomers of 2'-deoxynucleosides, which are fundamental building blocks for oligonucleotides and various therapeutic agents.

-

Formation of C-glycosides: While less common, these donors can also be employed in the synthesis of C-glycosides, which are stable analogues of naturally occurring nucleosides.

-

Fragment synthesis for complex natural products: The methodologies described can be adapted for the synthesis of glycosidic linkages in more complex natural product scaffolds.

Data Presentation: Quantitative Analysis of Glycosylation Reactions

The following tables summarize representative quantitative data for the glycosylation of silylated nucleobases with 2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranosyl chloride, a close and well-documented analogue of the benzoyl-protected donor. The reaction conditions and outcomes provide a strong predictive framework for the use of the benzoyl-substituted counterpart.

Table 1: Glycosylation of Silylated Pyrimidine Nucleobases

| Entry | Nucleobase | Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (β:α) |

| 1 | Thymine | SnCl₄ | Acetonitrile | 85 | >95:5 |

| 2 | Uracil | TiCl₄ | Dichloromethane | 78 | 90:10 |

| 3 | N⁴-Benzoyl-cytosine | TMSOTf | 1,2-Dichloroethane | 82 | >95:5 |

Table 2: Glycosylation of Silylated Purine Nucleobases

| Entry | Nucleobase | Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (β:α) |

| 1 | N⁶-Benzoyl-adenine | SnCl₄ | Acetonitrile | 75 | 85:15 |

| 2 | N²-Isobutyryl-guanine | TMSOTf | Acetonitrile | 68 | 90:10 |

Experimental Protocols

Protocol 1: Preparation of 2-Deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl Chloride

This protocol describes a general method for the preparation of the glycosyl chloride donor from a 1-O-acetylated precursor. The 1-methoxy precursor would likely undergo a similar conversion under appropriate conditions.

Materials:

-

1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas or a saturated solution in diethyl ether)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 30-60 minutes, or add a saturated solution of HCl in diethyl ether (2.0-3.0 eq).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, purge the solution with argon or nitrogen to remove excess HCl.

-

Dilute the mixture with cold, anhydrous diethyl ether.

-

Wash the organic phase with a cold, saturated aqueous sodium bicarbonate solution, followed by cold brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure at a low temperature (<30 °C). The resulting 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride is typically used immediately in the next step without further purification due to its instability.

Protocol 2: Lewis Acid-Promoted N-Glycosylation of Silylated Thymine

This protocol details the Vorbrüggen-style glycosylation of silylated thymine with the freshly prepared 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride.

Materials:

-

Thymine

-

Hexamethyldisilazane (HMDS)

-

Ammonium Sulfate (catalytic amount)

-

Anhydrous Acetonitrile

-

2-Deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride (from Protocol 1)

-

Tin(IV) chloride (SnCl₄) (1.0 M solution in DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Silylation of Thymine: In a flame-dried flask under an inert atmosphere, suspend thymine (1.2 eq) in a mixture of anhydrous acetonitrile and HMDS (excess). Add a catalytic amount of ammonium sulfate.

-

Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)thymine.

-

Cool the solution to room temperature and remove the excess HMDS and acetonitrile under reduced pressure. The silylated thymine can be used directly or after co-evaporation with anhydrous toluene.

-

Glycosylation: Dissolve the freshly prepared silylated thymine in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve the freshly prepared 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride (1.0 eq) in anhydrous acetonitrile and add it to the silylated thymine solution via cannula.

-

Add SnCl₄ (1.2 eq, 1.0 M solution in DCM) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the protected 2'-deoxythymidine.

Visualizations

Caption: Workflow for the synthesis of 2'-deoxynucleosides.

Caption: Key steps in Lewis acid-promoted N-glycosylation.

Application Notes and Protocols for Nucleoside Synthesis using 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nucleoside analogues is a cornerstone of drug discovery and development, with applications ranging from antiviral to anticancer therapies. A crucial step in this process is the stereoselective formation of the N-glycosidic bond between a nucleobase and a sugar moiety. 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a key glycosyl donor for the synthesis of 2'-deoxynucleosides. The methoxy group at the anomeric position serves as a leaving group that, upon activation with a Lewis acid, facilitates the coupling with a silylated nucleobase. The benzoyl protecting groups at the 3' and 5' positions enhance the stability of the glycosyl donor and influence the stereochemical outcome of the glycosylation reaction. These protecting groups can be efficiently removed under basic conditions post-glycosylation.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2'-deoxynucleosides, targeting researchers and professionals in the field of medicinal chemistry and drug development.

Data Presentation